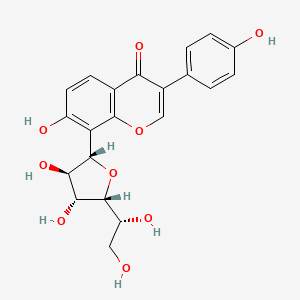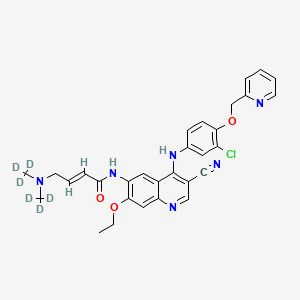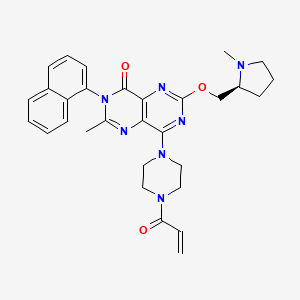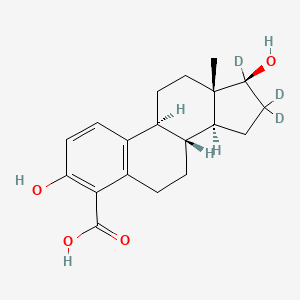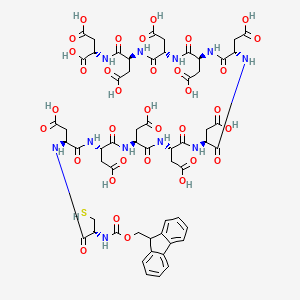
1,4-Dihydro-1-methyl-4-oxo-3-pyridinecarboxamide-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Dihydro-1-methyl-4-oxo-3-pyridinecarboxamide-d3 is a deuterated analog of 1,4-Dihydro-1-methyl-4-oxo-3-pyridinecarboxamide. It belongs to the class of 4-pyridones, characterized by a pyridine ring substituted with a carboxamide group at the 3-position and a methyl group at the N-1 position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dihydro-1-methyl-4-oxo-3-pyridinecarboxamide-d3 typically involves the deuteration of 1,4-Dihydro-1-methyl-4-oxo-3-pyridinecarboxamideOne common method involves the use of deuterated reagents and solvents under controlled conditions to replace hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes, utilizing specialized equipment and techniques to ensure high purity and yield. The process often requires stringent quality control measures to maintain the integrity of the deuterated compound.
化学反应分析
Types of Reactions
1,4-Dihydro-1-methyl-4-oxo-3-pyridinecarboxamide-d3 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation states of the compound, while reduction may produce more reduced forms.
科学研究应用
1,4-Dihydro-1-methyl-4-oxo-3-pyridinecarboxamide-d3 has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study reaction mechanisms and kinetics.
Biology: Employed in biological studies to investigate metabolic pathways and enzyme interactions.
Medicine: Utilized in pharmaceutical research to develop new drugs and understand drug metabolism.
Industry: Applied in various industrial processes, including the synthesis of other chemical compounds and materials
作用机制
The mechanism of action of 1,4-Dihydro-1-methyl-4-oxo-3-pyridinecarboxamide-d3 involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The deuterium atoms in the molecule may also influence its reactivity and stability, leading to unique effects compared to its non-deuterated counterpart .
相似化合物的比较
Similar Compounds
1,4-Dihydro-1-methyl-4-oxo-3-pyridinecarboxamide: The non-deuterated analog of the compound.
Nicotinamide: A related compound with similar structural features.
4-Pyridone derivatives: Other compounds in the same class with varying substituents
Uniqueness
1,4-Dihydro-1-methyl-4-oxo-3-pyridinecarboxamide-d3 is unique due to the presence of deuterium atoms, which can enhance its stability and alter its chemical properties. This makes it valuable in research applications where isotopic labeling is required to trace molecular pathways and study reaction mechanisms.
属性
分子式 |
C7H8N2O2 |
|---|---|
分子量 |
155.17 g/mol |
IUPAC 名称 |
4-oxo-1-(trideuteriomethyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C7H8N2O2/c1-9-3-2-6(10)5(4-9)7(8)11/h2-4H,1H3,(H2,8,11)/i1D3 |
InChI 键 |
KTLRWTOPTKGYQY-FIBGUPNXSA-N |
手性 SMILES |
[2H]C([2H])([2H])N1C=CC(=O)C(=C1)C(=O)N |
规范 SMILES |
CN1C=CC(=O)C(=C1)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


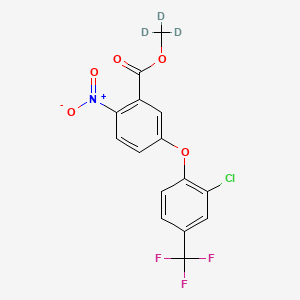
![2,3,5,6,7,8-hexadeuterio-4-[(1S)-3-(methylamino)-1-thiophen-2-ylpropoxy]naphthalen-1-ol](/img/structure/B12412931.png)
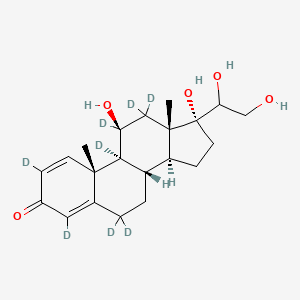
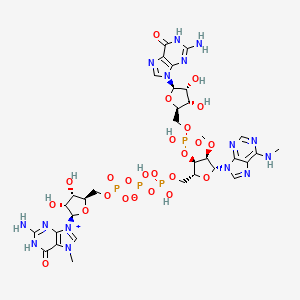
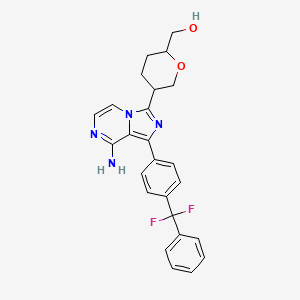
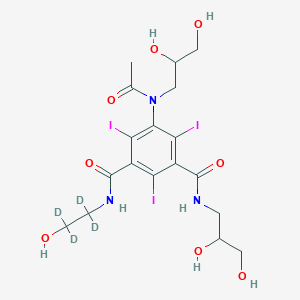
![4-[(E)-1-phenyl-1-[4-[2-(trideuteriomethylamino)ethoxy]phenyl]but-1-en-2-yl]phenol](/img/structure/B12412968.png)
